molecular formula C16H19F2NO4 B2520908 (3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2227870-75-7

(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No. B2520908
CAS RN: 2227870-75-7
M. Wt: 327.328
InChI Key: CUWBJJWZOWXYHL-OLZOCXBDSA-N
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Description

(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H19F2NO4 and its molecular weight is 327.328. The purity is usually 95%.
BenchChem offers high-quality (3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Influenza Neuraminidase Inhibitors

A study highlighted the synthesis of a potent inhibitor of influenza neuraminidase, using core structures that include a pyrrolidine derivative similar to the compound . The research utilized structural information of the neuraminidase active site to guide the synthesis of analogs, leading to the identification of a highly potent inhibitor. The interaction of the carboxylic group with the enzyme's active site was confirmed through X-ray crystallography, showcasing the compound's role in drug design against influenza (G. T. Wang et al., 2001).

Antibacterial Agents

Another research effort synthesized derivatives of the compound that exhibited significant antibacterial activities. This study focused on creating a series of compounds to test their in vitro and in vivo antibacterial properties, demonstrating the potential of pyrrolidine derivatives as scaffolds for developing new antibacterial drugs (D. Bouzard et al., 1992).

Organic Synthesis and Material Science

A different angle of research involved the use of a related pyrrolidine derivative in the synthesis of tricarbonyl rhenium(I) heteronuclear complexes. This work aimed to explore the structural and electronic properties of these complexes, contributing to the development of materials with potential applications in catalysis and optoelectronics (Yan Peng et al., 2010).

C-H Functionalization

Research on the C-H functionalization of cyclic amines, including pyrrolidines, with α,β-unsaturated carbonyl compounds, was also reported. This study provides insights into the synthetic utility of pyrrolidine derivatives in constructing complex molecular architectures through redox-annulations, highlighting their versatility in organic synthesis (Y. Kang et al., 2015).

properties

IUPAC Name

(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-12(13(8-19)14(20)21)9-4-10(17)6-11(18)5-9/h4-6,12-13H,7-8H2,1-3H3,(H,20,21)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWBJJWZOWXYHL-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid

CAS RN

2227870-75-7
Record name rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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